Euglobal G1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Euglobal G1 is a natural product found in Eucalyptus grandis with data available.

科学的研究の応用

Chemical Properties and Structure

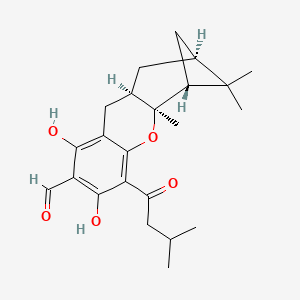

Euglobal G1 is characterized by its unique molecular structure, which includes multiple hydroxyl groups and acyl moieties that contribute to its biological activity. The compound's structural properties can be analyzed using computational chemistry methods such as Density Functional Theory (DFT), which helps in understanding its interaction with biological targets.

Anticancer Activity

This compound has been shown to possess significant anticancer properties. Research indicates that it inhibits the activation of the Epstein-Barr virus, which is linked to various cancers. A study published in Cancer Letters reported that this compound exhibited cytotoxic effects against cancer cell lines, suggesting its potential as a chemopreventive agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Properties

This compound also displays antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Proteomic Studies

Recent advancements in proteomics have allowed researchers to visualize the interaction networks of this compound within cellular systems. These studies have identified key proteins involved in signaling pathways that this compound may influence, providing insights into its therapeutic potential.

化学反応の分析

Biomimetic Oxidative Cyclization

Euglobal G1 is synthesized via DDQ-mediated oxidative cyclization of grandinol (a biosynthetic precursor) with α-pinene. This reaction mimics natural biosynthetic pathways and proceeds as follows:

-

Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), (+)-α-pinene, nitromethane.

-

Mechanism : DDQ oxidizes grandinol to generate a reactive quinone methide intermediate, which undergoes [4+2] cycloaddition with α-pinene.

-

Yield : 21% (unoptimized) for this compound and its regioisomers .

| Parameter | Value | Source |

|---|---|---|

| Key Intermediate | Quinone methide | |

| Cycloaddition Partner | (+)-α-pinene | |

| Stereochemical Outcome | Enantioselective (R-configuration) |

Key Functional Group Reactivity

This compound participates in reactions characteristic of acylphloroglucinols:

Friedel-Crafts Acylation

-

Reaction : Phloroglucinol core undergoes acylation with 6-bromohexanoyl chloride.

-

Application : Used to introduce azide tags for chemical proteomics studies .

Vilsmeier-Haack Formylation

-

Reagents : POCl₃, DMF.

-

Outcome : Introduces aldehyde groups at the C-7 position, critical for downstream modifications .

C-Alkylation

-

Reagent : Iodomethane.

-

Site Selectivity : Methylation occurs at the phloroglucinol hydroxyl groups, enhancing stability .

Regioselective and Stereoselective Modifications

This compound’s reactivity is influenced by intramolecular hydrogen bonding (IHB) and steric effects:

-

IHB Network : Stabilizes the enol tautomer, directing electrophilic attacks to specific positions .

-

Terpene Coupling : (+)-α-pinene vs. (−)-β-pinene determines regiochemistry (e.g., this compound vs. G3) .

| Property | Impact on Reactivity | Source |

|---|---|---|

| O–H···O IHBs | Redshift ν(OH) by 300–400 cm⁻¹ | |

| Acyl Group Position | Dictates cycloaddition regioselectivity |

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces retro-cycloaddition, releasing α-pinene and regenerating grandinol derivatives .

-

Oxidative Stability : Susceptible to DDQ overoxidation, necessitating precise stoichiometric control .

This compound’s chemical reactivity is defined by its bifunctional phloroglucinol-terpene structure, enabling diverse synthetic applications and biomimetic transformations. Advances in electrochemical and regioselective methods continue to enhance its utility in drug discovery and chemical biology.

特性

分子式 |

C23H30O5 |

|---|---|

分子量 |

386.5 g/mol |

IUPAC名 |

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1 |

InChIキー |

SFBXDLHLJDQOFR-UTNBYVNNSA-N |

異性体SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C |

正規SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |

同義語 |

euglobal G1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。